Tetraethylammonium hydroxide

C8H21NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H21NO

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photovoltaic Chemicals

Field: Material Science and Renewable Energy

Application: TEAOH is used in the production of photovoltaic chemicals . These chemicals are crucial in the manufacturing of solar cells, which convert sunlight into electricity.

Method: The exact method of application varies depending on the type of solar cell being produced.

Results: The use of TEAOH in photovoltaic chemicals has been shown to enhance the performance of solar cells, contributing to the advancement of renewable energy technologies .

Advanced Ceramics

Field: Material Science

Application: TEAOH is used in the production of advanced ceramics . These ceramics have specialized properties and are used in various industries, including electronics, aerospace, and medical devices.

Method: TEAOH is used as a solvent in the synthesis process of these ceramics. It helps in the formation of the ceramic structure at the molecular level.

Results: The use of TEAOH in the production of advanced ceramics has resulted in ceramics with improved properties, such as increased strength and durability .

Flat Panel Display Chemicals

Field: Electronics and Display Technology

Application: TEAOH is used in the production of flat panel display chemicals . These chemicals are used in the manufacturing of flat panel displays, such as those found in televisions, computer monitors, and smartphones.

Method: TEAOH is used in the etching process during the manufacturing of these displays. It helps in the formation of the thin film transistors that are crucial for the operation of these displays.

Results: The use of TEAOH in flat panel display chemicals has contributed to the production of high-quality displays with improved resolution and energy efficiency .

Selective Etching

Field: Microfabrication and Nanotechnology

Application: TEAOH is used for selective etching . This is a process used in microfabrication to remove layers from the surface of a substrate in a controlled manner.

Method: TEAOH is used as an etchant in this process. It is applied to the substrate and selectively removes certain layers while leaving others intact.

Results: The use of TEAOH in selective etching has enabled the precise fabrication of micro and nanostructures, which are used in various applications, including microelectronics and nanotechnology .

Transesterification Catalysts

Field: Organic Chemistry and Biofuel Production

Application: TEAOH is used as a catalyst in transesterification reactions . This is a type of chemical reaction that is used in the production of biodiesel.

Method: In the transesterification process, TEAOH is used to accelerate the reaction between an ester and an alcohol to produce another ester and alcohol.

Results: The use of TEAOH as a transesterification catalyst has improved the efficiency of biodiesel production, contributing to the development of sustainable biofuels .

Phase Transfer Catalyst

Field: Organic Chemistry

Application: TEAOH is used as a phase transfer catalyst . This is a catalyst that facilitates the migration of a reactant from one phase to another.

Method: In a typical phase transfer catalysis reaction, TEAOH is added to enable the transfer of a reactant from an aqueous phase to an organic phase, or vice versa.

Results: The use of TEAOH as a phase transfer catalyst has enabled more efficient chemical reactions, reducing the amount of waste produced and improving the yield of the desired product .

Template Agent for Molecular Sieve Synthesis

Field: Material Science and Chemistry

Application: TEAOH is used as a template agent in the synthesis of molecular sieves . Molecular sieves are materials with tiny, uniform-sized pores that can be used to separate molecules of different sizes.

Method: In the synthesis process, TEAOH is added to the reaction mixture. It helps in the formation of the pore structure of the molecular sieve.

Results: The use of TEAOH as a template agent has enabled the synthesis of molecular sieves with precise pore sizes, which are used in various applications, including gas separation and catalysis .

Cleaning Agents

Field: Industrial Cleaning and Maintenance

Application: TEAOH is used in cleaning agents . These agents are used in various industries for cleaning purposes, including the removal of dirt, oil, and other contaminants from surfaces.

Method: TEAOH is added to the cleaning solution. It acts as a solvent, helping to dissolve the contaminants and making them easier to remove.

Results: The use of TEAOH in cleaning agents has resulted in more effective cleaning solutions, contributing to improved maintenance and operation of industrial equipment .

Surfactant

Field: Chemistry and Material Science

Application: TEAOH is used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.

Method: TEAOH is added to the system where a reduction in surface tension is desired. It acts by aligning at the interface between the two phases, reducing the surface tension and facilitating the mixing or spreading of the phases.

Results: The use of TEAOH as a surfactant has enabled more efficient mixing and spreading in various applications, including the formulation of paints and coatings, and the production of emulsions .

Anisotropic Etching of Silicon

Field: Microfabrication and Semiconductor Manufacturing

Application: TEAOH is used for anisotropic etching of silicon . This is a process used in microfabrication to create structures with different etch rates in different directions.

Method: TEAOH is used as an etchant in this process. It is applied to the silicon substrate and selectively removes silicon in certain directions while leaving others intact.

Results: The use of TEAOH in anisotropic etching has enabled the precise fabrication of microstructures in silicon, which are used in various applications, including microelectronics and MEMS (Micro-Electro-Mechanical Systems) .

Thermochemolysis

Field: Analytical Chemistry

Application: TEAOH is used in thermochemolysis . This is a technique used in analytical chemistry to break down complex molecules into simpler ones by the application of heat.

Method: In a typical thermochemolysis reaction, TEAOH is added as a reagent. It helps in the breakdown of the complex molecules when heat is applied.

Results: The use of TEAOH in thermochemolysis has enabled the analysis of complex organic materials, contributing to advancements in fields such as environmental science and forensic analysis .

Development of Acidic Photoresist in Photolithography

Application: TEAOH is used as a basic solvent in the development of acidic photoresist in the photolithography process . Photolithography is a process used in microfabrication to pattern parts of a thin film.

Method: In the photolithography process, TEAOH is used to develop the photoresist after it has been exposed to light. It selectively removes the exposed or unexposed areas of the photoresist, depending on whether a positive or negative photoresist is used.

Results: The use of TEAOH in the development of acidic photoresist has enabled the precise patterning of thin films, which are used in various applications, including the manufacturing of integrated circuits .

Structure Directing Agents (SDAs)

Application: TEAOH is used as Structure Directing Agents (SDAs) . SDAs are used in the synthesis of zeolites and other microporous materials.

Method: In the synthesis process, TEAOH is added to the reaction mixture. It helps in the formation of the pore structure of the zeolites or microporous materials.

Results: The use of TEAOH as a SDA has enabled the synthesis of zeolites and microporous materials with precise pore sizes, which are used in various applications, including catalysis and gas separation .

Development of Acidic Photoresist in Photolithography

Application: TEAOH is used as a basic solvent in the development of acidic photo resist in the photolithography process . Photolithography is a process used in microfabrication to pattern parts of a thin film.

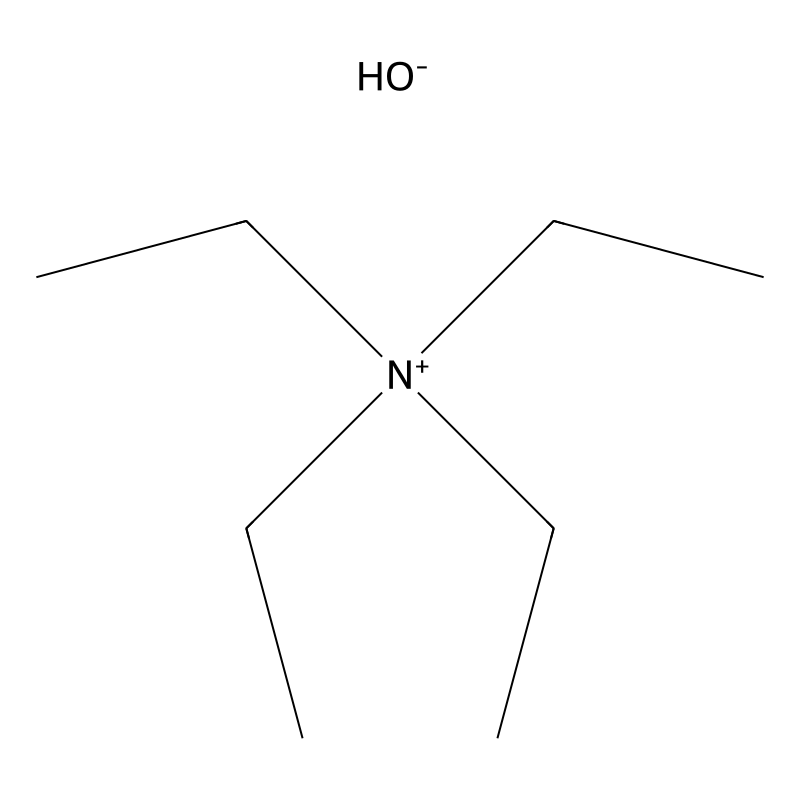

Tetraethylammonium hydroxide is an organic compound with the molecular formula (C₂H₅)₄NOH. It is the tetraethylammonium salt of hydroxide, commonly encountered as a colorless, highly alkaline solution in water or alcohols. The compound is known for its strong basic properties and is frequently utilized as a reagent in organic synthesis and in the preparation of zeolites .

The structure of tetraethylammonium hydroxide features well-separated tetraethylammonium cations and hydroxide anions, often forming hydrates such as (C₂H₅)₄N⁺OH⁻·xH₂O, where x can vary (e.g., 4, 5, or 9) depending on the hydration state . Anhydrous forms are not typically isolated due to instability.

This reaction illustrates the basic nature of tetraethylammonium hydroxide, which neutralizes acids to produce salts and water . Additionally, when attempts are made to isolate tetraethylammonium hydroxide from its aqueous solution, it can undergo Hofmann elimination, yielding triethylamine and ethylene as byproducts .

The biological activity of tetraethylammonium hydroxide is of interest primarily in toxicological studies. It has been shown to exhibit cytotoxic effects on various cell lines and can be harmful upon dermal exposure. Research indicates that exposure can lead to significant health risks, including irritation and potential systemic toxicity . Furthermore, its strong alkaline nature raises concerns regarding environmental impact and safety during handling.

Tetraethylammonium hydroxide can be synthesized through several methods:

- Salt Metathesis: This involves reacting tetraethylammonium bromide with a strong base such as sodium or potassium hydroxide.

- Ion Exchange: Utilizing a hydroxide-loaded ion exchange column can yield tetraethylammonium hydroxide from its bromide salt.

- Reaction with Silver Oxide: Tetraethylammonium bromide can also react with silver oxide to produce the hydroxide salt .

These methods highlight the versatility of tetraethylammonium hydroxide synthesis in laboratory settings.

Tetraethylammonium hydroxide finds applications across various fields:

- Organic Synthesis: It serves as a strong base in numerous organic reactions.

- Zeolite Preparation: Used in the synthesis of zeolites due to its ability to provide a basic environment conducive for such processes.

- Electronics: Employed in semiconductor manufacturing for etching silicon wafers due to its ability to form smooth surfaces without damaging the material .

- Environmental Chemistry: Investigated for its role in wastewater treatment processes, particularly in degrading organic contaminants .

Studies have focused on the interactions of tetraethylammonium hydroxide with various environmental factors and other chemicals. For instance, it has been shown to react with acidic gases like carbon dioxide, forming carbonate species which may affect its efficacy as a cleaning agent or etchant in industrial applications . Moreover, research into its degradation mechanisms under UV light has revealed significant insights into its stability and potential environmental impact .

Tetraethylammonium hydroxide belongs to a class of compounds known as quaternary ammonium hydroxides. Similar compounds include:

- Tetramethylammonium Hydroxide: With the formula (CH₃)₄NOH, it is structurally similar but has methyl groups instead of ethyl groups. It is also used extensively in etching applications but exhibits different reactivity profiles due to steric factors.

- Trimethylhexylammonium Hydroxide: This compound features longer alkyl chains and shows different solubility and reactivity characteristics compared to tetraethylammonium hydroxide.

- Benzyltrimethylammonium Hydroxide: Contains an aromatic ring which affects its interaction with organic substrates differently than tetraethylammonium hydroxide.

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Tetraethylammonium Hydroxide | (C₂H₅)₄NOH | Strong base; used in organic synthesis and zeolite prep |

| Tetramethylammonium Hydroxide | (CH₃)₄NOH | Similar uses; preferred for certain semiconductor processes |

| Trimethylhexylammonium Hydroxide | C₁₈H₃₉N.OH | Different solubility; longer alkyl chain |

| Benzyltrimethylammonium Hydroxide | C₉H₁₂N.OH | Aromatic structure alters reactivity |

This comparison highlights the unique properties of tetraethylammonium hydroxide within its class, particularly its application versatility and stability under various conditions.

Physical Description

Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (37.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (37.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (58.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H370 (39.68%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (38.06%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (50.61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Miscellaneous Manufacturing

All Other Chemical Product and Preparation Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Ethanaminium, N,N,N-triethyl-, hydroxide (1:1): ACTIVE